molecular formula C11H10BrClO2 B6184467 (1s,3s)-3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis CAS No. 2624134-99-0

(1s,3s)-3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis

Cat. No.: B6184467
CAS No.: 2624134-99-0
M. Wt: 289.6
InChI Key:
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Description

(1s,3s)-3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis is a cyclobutane derivative with a bromine and chlorine substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove or alter specific substituents.

    Substitution: This reaction can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1s,3s)-3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated cyclobutane derivatives on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, this compound may be investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1s,3s)-3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated cyclobutane derivatives, such as:

  • (1s,3s)-3-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid
  • (1s,3s)-3-(3-chloro-5-fluorophenyl)cyclobutane-1-carboxylic acid

Uniqueness

What sets (1s,3s)-3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis apart is its specific combination of bromine and chlorine substituents on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a compound of particular interest in various fields of research.

Properties

CAS No.

2624134-99-0

Molecular Formula

C11H10BrClO2

Molecular Weight

289.6

Purity

95

Origin of Product

United States

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